Lipophilicity (LogP) Shift Driven by 7,7-Dimethyl Substitution
The 7,7-dimethyl substitution significantly increases lipophilicity compared to the non-methylated 3-carboxylate analog, impacting solubility and membrane permeability profiling. The target compound has a computed XLogP3-AA of 2.4, while the non-methylated analog Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate (CAS 106960-78-5) has a computed LogP of approximately 1.4 [1]. This difference of ~1.0 LogP unit is a direct consequence of the added alkyl bulk.
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 |
| Comparator Or Baseline | Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate (CAS 106960-78-5); Computed LogP ≈ 1.4 |
| Quantified Difference | Δ LogP ≈ +1.0 log unit |
| Conditions | In silico prediction (XLogP3 for target; standard computed LogP for comparator) |
Why This Matters
This quantifiable LogP shift is critical for scientists synthesizing focused libraries targeting specific ADME profiles, as a difference of one log unit typically corresponds to a tenfold change in partition coefficient, directly influencing solubility, permeability, and non-specific binding.
- [1] PubChem. Computed Properties: XLogP3-AA = 2 for Ethyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate (CID 13600367). View Source
